molecular formula C20H21NO4S B2657222 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1798399-42-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2657222
CAS No.: 1798399-42-4
M. Wt: 371.45
InChI Key: MNKGPARPCQYBLY-GQCTYLIASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . Their crystal structures were also analyzed using the single crystal X-ray diffraction method (SCXRDM) .

Scientific Research Applications

Antibacterial and Antifungal Activities

The compound and its derivatives have been explored for their potential in combating bacterial and fungal infections. For instance, similar acrylate monomers synthesized from kojic acid derivatives demonstrated moderate to good antibacterial and antifungal activities, showing promise in this field (Saraei et al., 2016).

Polymerization and Material Science

The substance has been involved in the synthesis of polymers with specific properties. Controlled radical polymerization of similar acrylamide compounds containing amino acid moieties has been achieved, suggesting applications in material science and engineering (Mori et al., 2005).

Synthesis of Heterocyclic Compounds

Compounds structurally related to the queried chemical have been used as precursors for the synthesis of various heterocyclic compounds. These compounds are significant in the development of new materials and pharmaceuticals (Elmagd et al., 2017).

Structural Determination and Analysis

The structural determination and analysis of similar compounds, using techniques like NMR spectroscopy and X-ray diffraction, contribute to the understanding of their chemical properties and potential applications (Kariuki et al., 2022).

Photochemistry and Photopolymerization

Related compounds have been investigated in the field of photochemistry, particularly in photopolymerization processes. This research is crucial in developing new materials with specific light-responsive properties (Delzenne et al., 1970).

Biocatalytic Activities

The incorporation of similar compounds in biocatalytic systems, particularly in enzyme immobilization, shows potential in biotechnology. Such studies contribute to the advancement of bioengineering and the development of new biocatalysts (Willner et al., 1993).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . For instance, similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c22-20(6-4-15-3-5-18-19(12-15)25-14-24-18)21(13-17-2-1-11-26-17)16-7-9-23-10-8-16/h1-6,11-12,16H,7-10,13-14H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKGPARPCQYBLY-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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